N-Quinazolin-4-ylalanine hydrochloride
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Overview
Description
Mechanism of Action
- Its primary targets are likely specific proteins or enzymes involved in bacterial growth, virulence, or biofilm formation .
- N-Quinazolin-4-ylalanine hydrochloride impacts various pathways:
- At sub-MICs (sub-minimum inhibitory concentrations), This compound :
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Result of Action
Action Environment
For more specific details, you can refer to the research articles linked in the references . If you need further information, feel free to ask! 😊
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives, including N-Quinazolin-4-ylalanine hydrochloride, typically involves several methods:
Aza-reaction: This includes Aza-Diels-Alder and Imino-Diels-Alder reactions, which are powerful tools for synthesizing quinazoline derivatives.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Utilizing metals like copper to catalyze the reaction.
Ultrasound-promoted reaction: This method enhances reaction rates and efficiency.
Phase-transfer catalysis reaction: This involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial Production Methods: Industrial production often employs solution-based synthesis, mechanosynthesis, and solid-state melt reactions. The mechanochemical approach is generally preferred for quinazolines, while solid-state melt reactions are more efficient for hydrazone derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinazoline derivatives can undergo oxidative cyclization.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups.
Substitution: Substitution reactions, particularly involving halides, are common in modifying quinazoline derivatives.
Common Reagents and Conditions:
Oxidative Cyclization: Often involves reagents like isatoic anhydride and primary amines.
Substitution Reactions: Typically use halides and metal catalysts like copper.
Major Products: The major products formed from these reactions include various quinazoline derivatives with different biological activities .
Scientific Research Applications
N-Quinazolin-4-ylalanine hydrochloride is widely used in scientific research due to its diverse biological activities:
Comparison with Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Quinoline: Another nitrogen-containing heterocycle with diverse pharmacological activities.
Quinazoline: The parent compound of N-Quinazolin-4-ylalanine hydrochloride, known for its broad spectrum of biological activities.
Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
2-(quinazolin-4-ylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKYCPBYSDCBNCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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